7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one
CAS No.: 903202-78-8
Cat. No.: VC5476607
Molecular Formula: C23H26N2O3
Molecular Weight: 378.472
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 903202-78-8 |
---|---|
Molecular Formula | C23H26N2O3 |
Molecular Weight | 378.472 |
IUPAC Name | 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one |
Standard InChI | InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-20-9-8-19-16-21(18-6-4-3-5-7-18)23(26)28-22(19)17-20/h3-9,16-17H,2,10-15H2,1H3 |
Standard InChI Key | ZXWVKAYTKSNSLT-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Analysis
The compound belongs to the coumarin family, featuring a benzopyrone scaffold (chromen-2-one) with a ketone group at position 2. The 3-position is substituted with a phenyl ring, while the 7-position hosts an ethoxy linker connected to a 4-ethylpiperazine moiety . This piperazine group introduces a tertiary amine, enhancing the molecule’s potential for hydrogen bonding and ionic interactions, which are critical for receptor binding .
Molecular Formula and Weight
The molecular formula is C23H26N2O3, with a molecular weight of 378.47 g/mol. Comparative analysis with analogs such as 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-one (C24H28N2O4, MW 408.50 g/mol) highlights the impact of substituents on molecular properties.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenyl-2H-chromen-2-one |
SMILES | O=C1Oc2c(ccc(OCCN3CCN(CC)CC3)c2)c1c4ccccc4 |
InChIKey | QBVNJXQDSANOSJ-UHFFFAOYSA-N |
Molecular Formula | C23H26N2O3 |
Molecular Weight | 378.47 g/mol |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step alkylation strategy:
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Core Formation: 7-Hydroxy-3-phenyl-2H-chromen-2-one is prepared via Pechmann condensation of resorcinol derivatives with β-keto esters .
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Etherification: The 7-hydroxyl group undergoes nucleophilic substitution with 1-(2-chloroethyl)-4-ethylpiperazine in the presence of potassium carbonate and potassium iodide in acetonitrile . This step exploits the reactivity of the phenolic oxygen, forming the ethoxy bridge.
Analytical Characterization
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Spectroscopy: Nuclear magnetic resonance (NMR) spectra would reveal aromatic protons (δ 6.5–8.0 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and the ethyl group (δ 1.0–1.5 ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 378.47[M+H]+.
Physicochemical Properties
Solubility and Lipophilicity
While experimental solubility data for this compound are unavailable, analogs with piperazine substituents exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and poor aqueous solubility. The calculated logP (cLogP) of ~3.2 suggests moderate lipophilicity, favoring membrane permeability .
Stability Profile
The compound is expected to be stable under ambient conditions but may undergo photodegradation due to the coumarin core. Accelerated stability studies under acidic/basic conditions would clarify susceptibility to hydrolysis .
Research Gaps and Future Directions
Despite promising data from analogs, in vivo pharmacokinetic and toxicity studies for this specific compound are lacking. Computational modeling could prioritize in vitro assays targeting kinases or GPCRs. Synthetic efforts should explore prodrug strategies to improve bioavailability.
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